Physicochemical Properties and Applications of Octyl 1,1,2,2-Tetrafluoroethyl Ether: A Technical Whitepaper
Physicochemical Properties and Applications of Octyl 1,1,2,2-Tetrafluoroethyl Ether: A Technical Whitepaper
Executive Summary
Octyl 1,1,2,2-tetrafluoroethyl ether (CAS: 30719-68-7), often referred to within the broader class of hydrofluoroethers (HFEs), is a specialized fluorinated solvent characterized by its unique amphiphilic-like structural dichotomy. By bridging a lipophilic hydrocarbon chain (octyl) with a highly fluorinated segment via an ether linkage, this compound achieves a rare balance of non-flammability, exceptional chemical stability, and highly tunable solvency. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, and emerging applications in pharmaceutical drug delivery and medical technologies.
Molecular Architecture & Physicochemical Profile
The chemical formula of octyl 1,1,2,2-tetrafluoroethyl ether is C₁₀H₁₈F₄O . Its molecular architecture dictates its macroscopic physical properties through precise quantum mechanical and steric interactions.
The Causality of HFE Properties
Unlike traditional aliphatic ethers, the introduction of the 1,1,2,2-tetrafluoroethyl group fundamentally alters the electron distribution across the molecule. The highly electronegative fluorine atoms exert a strong inductive pull, drawing electron density away from the central ether oxygen.
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Chemical Inertness: This electron withdrawal significantly reduces the basicity of the ether oxygen, rendering the molecule highly resistant to oxidative degradation and electrophilic attack[1].
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Low Surface Tension & Viscosity: The low polarizability of the C-F bonds minimizes van der Waals dispersion forces between molecules. Consequently, HFEs exhibit exceptionally low surface tension (typically <20 mN/m) and low kinematic viscosity, allowing them to rapidly wet surfaces and penetrate microscopic crevices[2].
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Solvency Dynamics: The octyl chain provides a degree of lipophilicity absent in shorter-chain HFEs (like methyl or ethyl tetrafluoroethyl ether). This makes it an excellent co-solvent capable of bridging highly fluorinated environments with traditional organic systems[3].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of octyl 1,1,2,2-tetrafluoroethyl ether, contextualized against standard HFE behaviors [4].
| Property | Value / Characteristic | Mechanistic Rationale |
| Chemical Formula | C₁₀H₁₈F₄O | Combines a lipophilic C8 tail with a fluorophilic C2 head. |
| Molecular Weight | 230.24 g/mol | High molecular weight relative to short-chain HFEs increases its boiling point and lowers volatility[5]. |
| Surface Tension | Low (< 20 mN/m)* | Reduced intermolecular cohesive forces due to the low polarizability of the terminal C-F bonds[4]. |
| Kinematic Viscosity | Low | Weak intermolecular interactions allow for high molecular mobility, even at reduced temperatures[4]. |
| Dielectric Strength | High | Lack of free charge carriers and high molecular stability make it an excellent electrical insulator[6]. |
| Flammability | Non-flammable / Low | Halogenation actively quenches combustion radical chain reactions (H· and OH· radicals)[2]. |
*Values extrapolated from homologous long-chain hydrofluoroether series.
Synthesis and Purification Protocol (Self-Validating System)
The synthesis of octyl 1,1,2,2-tetrafluoroethyl ether is typically achieved via the base-catalyzed nucleophilic addition of 1-octanol across the double bond of tetrafluoroethylene (TFE). Direct fluorination of ethers is avoided as it is highly exothermic and frequently results in uncontrolled carbon-carbon bond cleavage.
Step-by-Step Methodology
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Alkoxide Generation (Initiation): In a rigorously dried, argon-purged high-pressure autoclave reactor, 1-octanol is reacted with a catalytic amount of sodium hydride (NaH) to generate the sodium octoxide nucleophile.
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Self-Validation Check: The evolution of hydrogen gas is monitored. The reaction proceeds to step 2 only when gas evolution ceases, confirming the complete conversion of the catalyst and the absence of residual moisture.
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TFE Pressurization (Propagation): Tetrafluoroethylene (TFE) gas is introduced into the reactor. The system temperature is strictly maintained between 40°C and 60°C.
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Causality: TFE is prone to explosive polymerization under high heat or pressure. Maintaining moderate thermal conditions ensures the nucleophilic addition outcompetes radical polymerization pathways[7].
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Nucleophilic Attack: The octoxide anion attacks the electron-deficient difluoromethylene carbon of the TFE. Subsequent protonation from the bulk alcohol yields the target ether, regenerating the alkoxide catalyst.
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Quenching & Phase Separation: The reaction is quenched with a dilute aqueous HCl solution to neutralize the base. The mixture partitions into an aqueous layer and a dense fluorinated organic layer.
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Fractional Distillation (Purification): The organic layer is dried over anhydrous MgSO₄ and subjected to vacuum fractional distillation.
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Self-Validation Check: The final distillate is analyzed via ¹⁹F-NMR. The presence of two distinct splitting patterns (a doublet of tetraplets for the -CF₂- group and a triplet of doublets for the terminal -CHF₂ group) alongside GC-MS data confirms >99% purity and the absence of unreacted TFE or oligomers.
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Figure 1: Base-catalyzed nucleophilic addition workflow for synthesizing octyl 1,1,2,2-tetrafluoroethyl ether.
Applications in Pharmaceutical Development & Drug Delivery
Beyond industrial heat transfer and electronics cleaning, HFEs like octyl 1,1,2,2-tetrafluoroethyl ether are rapidly advancing pharmaceutical manufacturing, particularly in the realm of sustained-release biologics [8].
Mechanism in Non-Aqueous Emulsion Extraction
When formulating sustained-release microparticles for sensitive Active Pharmaceutical Ingredients (APIs)—such as therapeutic proteins or peptides—traditional oil-in-water (O/W) emulsions often lead to protein denaturation at the aqueous interface. To circumvent this, non-aqueous emulsions are utilized, encapsulating the API within biodegradable polymers like polycaprolactone (PCL) or poly(lactic-co-glycolic acid) (PLGA)[8].
The Role of the HFE: Octyl 1,1,2,2-tetrafluoroethyl ether acts as a critical co-solvent and extraction fluid in these non-aqueous systems.
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Causality: Because the HFE possesses exceptionally low surface tension and high miscibility with hydrocarbon solvents (but non-solvency for the polymer/API), it rapidly extracts the primary hydrocarbon solvent from the emulsion droplets [8].
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Result: This rapid solvent extraction forces the immediate precipitation and hardening of the polymer shell. This kinetic trapping mechanism prevents the API from migrating to the particle surface, thereby ensuring high encapsulation efficiency and eliminating the "burst release" effect commonly seen in poorly formulated microspheres.
Figure 2: Mechanism of HFE-mediated non-aqueous emulsion extraction for sustained-release microspheres.
Medical Device and Electrolyte Integration
In addition to drug delivery, the compound's inertness and low viscosity make it an ideal cleaning agent for delicate medical optics (e.g., endoscopes and laser lenses) where zero-residue evaporation is mandatory [9]. Furthermore, homologous tetrafluoroethyl ethers are deployed as electrolyte co-solvents in advanced medical device batteries (like Li-S cells), where they stabilize the solid electrolyte interphase (SEI) and improve ionic conductivity without introducing flammability risks [3].
Thermodynamic & Kinetic Stability
The thermodynamic stability of octyl 1,1,2,2-tetrafluoroethyl ether is governed by the high bond dissociation energy of the C-F bonds (~485 kJ/mol). Kinetically, the bulky fluorine atoms provide intense steric shielding around the ether linkage. While highly stable under standard physiological and industrial conditions, HFEs are intentionally designed to degrade in the troposphere. The relatively weak C-O-C bond energy compared to perfluorocarbons (PFCs) allows for atmospheric breakdown via hydroxyl radical attack, resulting in a short atmospheric lifetime (typically 1–5 years) and a dramatically lower Global Warming Potential (GWP) compared to legacy fluorinated solvents [10].
References
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Density, Surface Tension, and Kinematic Viscosity of Hydrofluoroethers HFE-7000, HFE-7100, HFE-7200, HFE-7300, and HFE-7500 Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
- US20220008505A1 - Sustained Release Formulations Using Non-Aqueous Emulsions Source: Google Patents URL
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How is HFE Hydrofluoroether Used In The Medical Field? Source: Xiamen Juda Chemical & Equipment Co., Ltd URL:[Link]
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Hydrofluoroethers: Sustainable Solutions for Electronics-Related Industries Source: Labinsights URL:[Link]
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